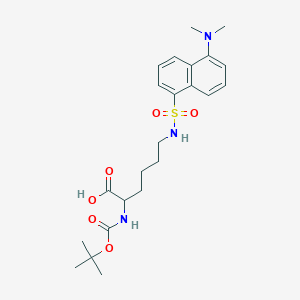

Boc-DL-Lys(Dan)(Dan)-OH

Beschreibung

Boc-DL-Lys(Dan)(Dan)-OH is a chemically modified lysine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and two dansyl (Dan) groups attached to the ε-amino side chain. Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) is a fluorescent moiety commonly used in peptide chemistry for labeling and spectroscopic studies. The compound is utilized in peptide synthesis, particularly for introducing fluorescence probes or studying conformational dynamics.

Eigenschaften

IUPAC Name |

6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXVVSQZXDFRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Lys(Dan)(Dan)-OH typically involves the following steps:

Protection of Lysine: The lysine amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.

Dansylation: The protected lysine is then reacted with dansyl chloride to introduce the dansyl groups. This reaction usually occurs in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of Boc-DL-Lys(Dan)(Dan)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Boc-DL-Lys(Dan)(Dan)-OH can undergo substitution reactions where the Boc protecting group is removed under acidic conditions.

Oxidation and Reduction: The dansyl groups can participate in oxidation-reduction reactions, altering the compound’s fluorescence properties.

Common Reagents and Conditions:

Acidic Conditions: For deprotection of the Boc group, reagents like trifluoroacetic acid (TFA) are commonly used.

Bases: Triethylamine is often used in the dansylation step.

Major Products:

Deprotected Lysine Derivative: Removal of the Boc group yields the free lysine derivative with dansyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Boc-DL-Lys(Dan)(Dan)-OH is used as a building block in the synthesis of fluorescent peptides.

Biology:

Fluorescent Labeling: The compound is used to label proteins and peptides for fluorescence-based assays.

Medicine:

Diagnostic Tools: It can be used in the development of diagnostic assays due to its fluorescent properties.

Industry:

Biochemical Research: The compound is used in various biochemical research applications to study protein interactions and dynamics.

Wirkmechanismus

Molecular Targets and Pathways: The primary mechanism of action of Boc-DL-Lys(Dan)(Dan)-OH involves its ability to fluoresce upon excitation. The dansyl groups absorb light and emit fluorescence, making the compound useful in tracking and studying molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Boc-DL-Lys(Dan)(Dan)-OH with structurally related lysine derivatives:

Physicochemical Properties

- Solubility : Dansyl groups are highly hydrophobic, suggesting Boc-DL-Lys(Dan)(Dan)-OH may exhibit lower aqueous solubility compared to Boc-Lys(Z)-OH (Log S = -3.41) or H-Lys(Boc)-OMe·HCl (soluble in DCM and DMSO) .

- Lipophilicity : Dansyl’s aromatic sulfonamide group likely increases Log P compared to Boc-Lys(Z)-OH (Log P = 2.89) .

- Synthesis: Analogues like Boc-Lys(Z)-OH are synthesized with high yields (e.g., 92.1% using EDAC/HOBt coupling), suggesting similar efficiency for Boc-DL-Lys(Dan)(Dan)-OH if dansyl chloride is used for ε-amino modification .

Pharmacokinetic and Drug-Likeness

- Bioavailability : Dansyl’s bulkiness may reduce gastrointestinal absorption compared to Boc-D-Lys-OH (high GI absorption predicted) .

- Enzymatic Stability : Boc protection enhances stability against proteases, while dansyl groups may alter metabolic pathways (e.g., CYP inhibition risks) .

Research Findings and Challenges

- Synthetic Challenges: Dansyl incorporation requires selective ε-amino modification to avoid α-amino side reactions, similar to Z/Boc protection strategies .

- Analytical Limitations: No NMR or HRMS data for Boc-DL-Lys(Dan)(Dan)-OH are available, but analogues like H-Lys(Boc)-OMe·HCl validate the use of LC-MS and chiral HPLC for purity analysis (e.g., 97-98% purity) .

- Contradictions : While Boc-Lys(Z)-OH and Z-Lys(Boc)-OH share identical molecular weights, their protection group positions affect reactivity and solubility, highlighting the need for tailored synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.